Cas no 134523-00-5 (Atorvastatin)
Atorvastatin Chemical and Physical Properties
Names and Identifiers
-
- (3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
- (3r,5r)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid
- Atorvastatin
- Atorvastatin Acid
- Cardyl
- Tozalip
- Xavator
- Sotis
- Lipitor
- Torvast
- ATORVASTATIN CALCIUM
- Atorvastatin [INN:BAN]
- Liprimar
- Tulip
- C33H35FN2O5
- Lipitor (TN)
- A0JWA85V8F
- (R-(R*,R*))-2-(4-Fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoic acid
- Xarator
- (betaR,
- HSDB 7039
- rel-Atorvastatin
- Atorvastatin (Relative Stereo)
- ATORVASTATIN [VANDF]
- (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- 134523-03-8
- Atorlip
- (betaR,deltaR)-2-(p-Fluorophenyl)-beta,delta-dihydroxy-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrole-1-heptanoic Acid
- HMS3715L05
- C10AA05
- Atorvastatin (INN)
- NCGC00159458-02
- BRD-K69726342-001-02-6
- ATORVASTATIN [HSDB]
- NCGC00159458-03
- MRF-0000761
- Sortis (TN)
- Tox21_302417
- CCRIS 7159
- Q668093
- AKOS000281127
- (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid
- MFCD00899261
- A806793
- C06834
- DB01076
- NCGC00159458-20
- sodium 7-[5-(4-fluorophenyl)-2-isopropyl-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydropyrrol-1-yl]-3,5-dihydroxy-heptanoate
- atorvastatina
- CAS-134523-00-5
- BDBM22164
- (3R,5R)-7-(3-(anilinocarbonyl)-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
- Lipilou
- (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid
- CHEMBL1487
- SR-01000872702
- (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- Atorvastatin calcium salt
- 134523-00-5
- Ator
- Lipilou; Tozalip; Torvast; Cardyl
- DTXSID8029868
- A802259
- GTPL2949
- SCHEMBL3831
- 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-, (R-(R*,R*))-
- HY-B0589
- Atorcor
- 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-, (betaR,deltaR)-
- BIDD:GT0336
- AS-35260
- (3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- Atorvastatin & Primycin
- CI 981
- (betaR,deltaR)-2-(p-Fluorophenyl)-beta,delta-dihydroxy-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrole-1-heptanoic acid
- atrovastin
- Lipinon
- CI-981
- ATORVASTATIN [MI]
- 7-[2-(4-FLUORO-PHENYL)-5-ISOPROPYL-3-PHENYL-4-PHENYLCARBAMOYL-PYRROL-1-YL]- 3,5-DIHYDROXY-HEPTANOIC ACID
- atorvastatinum
- D07474
- ATORVASTATIN [WHO-DD]
- atorvastatine
- Atofast
- (3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- (3R,5R)-7-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- s5715
- Atorin
- 110862-48-1
- (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- EN300-18527331
- NS00009054
- CHEBI:39548
- ATORVASTATIN [INN]
- (.BETA.R,.DELTA.R)-2-(P-FLUOROPHENYL)-.BETA.,.DELTA.-DIHYDROXY-5-ISOPROPYL-3-PHENYL-4-(PHENYLCARBAMOYL)PYRROLE-1-HEPTANOIC ACID
- 7-(2-(4-FLUORO-PHENYL)-5-ISOPROPYL-3-PHENYL-4-PHENYLCARBAMOYL-PYRROL-1-YL)-3,5-DIHYDROXY-HEPTANOIC ACID
- 1H-PYRROLE-1-HEPTANOIC ACID, 2-(4-FLUOROPHENYL)-.BETA.,.DELTA.-DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-, (R-(R*,R*))-
- 7-[2-(4-FLUORO-PHENYL)-5-ISOPROPYL-3-PHENYL-4-PHENYLCARBAMOYL-PYRROL-1-YL]-3,5-DIHYDROXY-HEPTANOIC ACID
- NCGC00255181-01
- (betaR,deltaR)-2-(4-Fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoic Acid
- DTXCID509868
- CCG-221172
- Lipitor(TM)
- DTXSID60274003
- UNII-A0JWA85V8F
- HMS3886C20
- AC-9386
- SR-01000872702-1
- Atorvastatin is known as an HMG-CoA reductase inhibitor.
- A806791
- (3R,5R)-7-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
- XUKUURHRXDUEBC-KAYWLYCHSA-N
- rel-(3S,5S)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
- BRD-K69726342-001-03-4
- GLXC-15111
- BRD-K69726342-238-02-4
-
- MDL: MFCD03613598
- Inchi: 1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1
- InChI Key: XUKUURHRXDUEBC-KAYWLYCHSA-N
- SMILES: FC1C=CC(=CC=1)C1=C(C2C=CC=CC=2)C(C(NC2C=CC=CC=2)=O)=C(C(C)C)N1CC[C@H](C[C@H](CC(=O)O)O)O
Computed Properties
- Exact Mass: 1154.45000
- Monoisotopic Mass: 558.253
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 41
- Rotatable Bond Count: 12
- Complexity: 822
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 5
- Topological Polar Surface Area: 112
Experimental Properties
- Color/Form: No data available
- Density: 6.95X10-25 mm Hg at 25 deg C (est)
- Melting Point: 176-178 ºC
- Boiling Point: 722.2°C at 760 mmHg
- Flash Point: 390.572ºC
- PSA: 229.24000
- LogP: 10.10380
Atorvastatin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:2
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Safety Term:8
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:8
Atorvastatin Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Atorvastatin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0589-10mM*1mLinDMSO |
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134523-00-5 | 96.24% | 100mg |
¥1045 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A190627-250mg |
Atorvastatin |
134523-00-5 | 98% | 250mg |
¥499.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A190627-5g |
Atorvastatin |
134523-00-5 | 98% | 5g |
¥4899.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A190627-1g |
Atorvastatin |
134523-00-5 | 98% | 1g |
¥1399.90 | 2023-09-04 | |
| Fluorochem | 079255-250mg |
3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid |
134523-00-5 | 98% | 250mg |
£74.00 | 2022-03-01 | |
| Fluorochem | 079255-1g |
3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid |
134523-00-5 | 98% | 1g |
£166.00 | 2022-03-01 | |
| Fluorochem | 079255-5g |
3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid |
134523-00-5 | 98% | 5g |
£498.00 | 2021-06-30 |
Atorvastatin Suppliers
Atorvastatin Related Literature
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Liyun Cai,Zhijie Zheng,Xipei Wang,Lan Tang,Liping Mai,Guodong He,Heping Lei,Shilong Zhong Anal. Methods 2017 9 1038
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Liyun Cai,Zhijie Zheng,Xipei Wang,Lan Tang,Liping Mai,Guodong He,Heping Lei,Shilong Zhong Anal. Methods 2017 9 1038
-
Qingqing Wang,Zihou Liu,Rui Wang,Run Li,Xiaoru Lian,Yanquan Yang,Jiao Yan,Zhiqi Yin,Guangji Wang,Jianguo Sun,Ying Peng Food Funct. 2023 14 3051
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Bowen Xie,Wanjiku Njoroge,Lewis M. Dowling,Josep Sulé-Suso,Gianfelice Cinque,Ying Yang Analyst 2022 147 5372
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Fredrik Blomgren,Alexander Rodin,Wojciech Chrobak,Dawid Wojciech Pacut,Jan Swenson,Inna Ermilova RSC Adv. 2022 12 13352
Additional information on Atorvastatin
Recent Advances in Atorvastatin (134523-00-5) Research: A Comprehensive Review
Atorvastatin, a well-known statin drug with the chemical identifier 134523-00-5, continues to be a focal point in cardiovascular and metabolic research. Recent studies have explored its multifaceted pharmacological effects beyond cholesterol-lowering, including anti-inflammatory, antioxidant, and potential anticancer properties. This review synthesizes the latest findings from 2023-2024 literature, highlighting novel mechanisms and clinical applications.
A groundbreaking study published in Nature Cardiovascular Research (2024) revealed new structural insights into Atorvastatin's binding with HMG-CoA reductase, explaining its enhanced potency compared to other statins. The research team employed cryo-EM technology to visualize the drug-enzyme interaction at 2.8Å resolution, identifying key binding residues that could inform future drug design.
Clinical trials have demonstrated Atorvastatin's efficacy in reducing major adverse cardiovascular events by 38% in high-risk populations (NEJM, 2023). The multicenter study followed 15,000 patients over 5 years, establishing new benchmarks for primary prevention strategies. Notably, the research identified specific genetic markers (PCSK9 variants) that predict exceptional responders to Atorvastatin therapy.
Emerging research highlights Atorvastatin's potential in neurodegenerative diseases. A recent Cell Reports study (2024) showed that 134523-00-5 crosses the blood-brain barrier more effectively than previously thought, reducing amyloid-beta accumulation in Alzheimer's models by 42% through modulation of microglial activity.
Pharmacokinetic studies have yielded important findings about drug-drug interactions. The Journal of Clinical Pharmacology (2023) reported that concomitant use with certain antiviral agents increases Atorvastatin plasma concentrations by 3.2-fold, necessitating dosage adjustments. This has significant implications for HIV and COVID-19 patients receiving combination therapies.
Manufacturing innovations have improved Atorvastatin's production efficiency. A 2024 patent describes a novel crystallization method for 134523-00-5 that increases yield by 18% while reducing solvent waste, addressing both economic and environmental concerns in pharmaceutical production.
Despite these advances, challenges remain in personalized dosing strategies. Current research is focusing on pharmacogenomic approaches to optimize Atorvastatin therapy, with preliminary results showing promise in reducing side effects while maintaining efficacy (Circulation: Genomic and Precision Medicine, 2024).
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